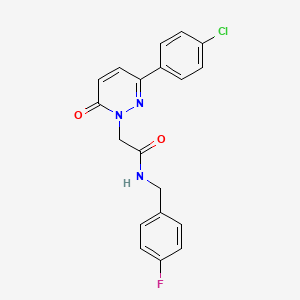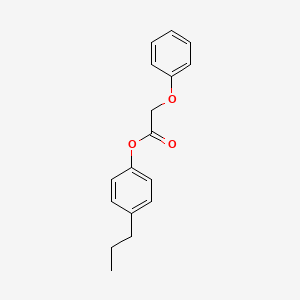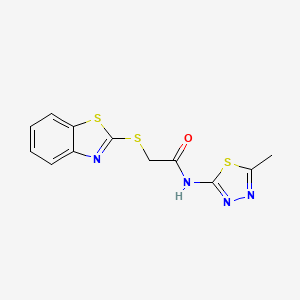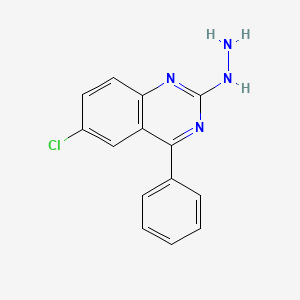![molecular formula C21H18N4 B5626852 2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE](/img/structure/B5626852.png)
2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE is a heterocyclic compound that features a triazoloisoquinoline core fused with a quinoline moiety
作用機序
The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them useful in a variety of applications, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Investigated for their antiviral properties.
Uniqueness
2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE is unique due to its fused triazoloisoquinoline and quinoline structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5,5-dimethyl-3-quinolin-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-21(2)13-15-8-3-5-9-16(15)19-23-24-20(25(19)21)18-12-11-14-7-4-6-10-17(14)22-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNXINFPUCFCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=NC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(aminocarbonyl)phenyl]-N-ethylthiophene-2-carboxamide](/img/structure/B5626779.png)
![N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B5626789.png)

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)
![2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5626804.png)

![1'-(1,3-benzodioxol-5-ylacetyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5626816.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5626823.png)

![9-(cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5626833.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5626857.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5626858.png)
![4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine](/img/structure/B5626862.png)
